1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid
CAS No.: 319906-52-0
Cat. No.: VC6641013
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 319906-52-0 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.266 |
| IUPAC Name | 1-ethyl-4,6-dimethoxyindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
| Standard InChI Key | VOXGSKFIZLPRFP-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O |
Introduction
Structural and Physicochemical Properties
1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid belongs to the indole alkaloid family, featuring a bicyclic aromatic system with a carboxylic acid group at position 2, methoxy groups at positions 4 and 6, and an ethyl substituent on the nitrogen atom (Figure 1). Its molecular formula is C13H15NO4, with a molecular weight of 249.266 g/mol. The compound’s planar structure facilitates π-π stacking interactions, while the ethyl group enhances lipophilicity (LogP: ~1.88) , critical for membrane permeability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.266 g/mol |
| Exact Mass | 249.1001 Da |
| PSA (Polar Surface Area) | 71.55 Ų |
| LogP | 1.88 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
X-ray crystallography of analogous indole derivatives reveals a nearly planar indole ring system, with methoxy groups adopting equatorial orientations to minimize steric strain . The carboxylic acid group participates in hydrogen bonding, influencing solubility and target binding .
Synthetic Pathways and Optimization
The synthesis of 1-ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves a multi-step sequence beginning with the construction of the indole core. A representative route is outlined below:
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Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis constructs the bicyclic structure. For example, cyclohexanone derivatives are condensed with phenylhydrazines under acidic conditions to yield the indole scaffold .
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Functionalization:
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Carboxylation: A carboxyl group is introduced at position 2 via Kolbe-Schmitt reaction or palladium-catalyzed carbonylation .
Industrial-scale production emphasizes catalyst optimization (e.g., Pd/C for carboxylation) and solvent recycling, achieving yields >85%. Challenges include regioselectivity in methoxylation and minimizing decarboxylation during purification.
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits heme oxygenase-1 (HO-1), an enzyme overexpressed in tumors to mitigate oxidative stress. In vitro assays demonstrate an IC50 of 1.03 μM against HO-1 in colorectal cancer cells (HT-29), correlating with reduced tumor proliferation (45% inhibition at 10 μM). Mechanistically, it chelates iron in the HO-1 active site, disrupting heme degradation and elevating intracellular reactive oxygen species (ROS).
Neuroprotective Effects
In primary cortical neurons subjected to oxygen-glucose deprivation, pretreatment with 10 μM of the compound reduced apoptosis by 62% via upregulation of BDNF and inhibition of caspase-3. This suggests utility in ischemic stroke therapy, though in vivo validation remains pending.
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 32 μg/mL, likely through disruption of membrane integrity and inhibition of DNA gyrase. Synergy with β-lactams (FIC index: 0.3) highlights potential for combination therapies.
Comparative Analysis with Indole Derivatives
Table 2: Activity Comparison of Select Indole Derivatives
| Compound | Key Structural Features | Notable Activities |
|---|---|---|
| Indole-3-acetic acid | No methoxy/ethyl groups | Plant hormone |
| Tryptophan | Amino acid side chain | Serotonin precursor |
| 1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid | Ethyl, dual methoxy, carboxyl | HO-1 inhibition, neuroprotection |
| Lysergic acid diethylamide | Ergoline scaffold | Psychoactive effects |
The ethyl and methoxy groups in the target compound enhance target affinity compared to simpler indoles, while the carboxylic acid improves aqueous solubility relative to ester analogs .
Pharmacological Applications and Case Studies
Case Study: Anticancer Efficacy
In a xenograft model of breast cancer (MCF-7), daily oral administration (50 mg/kg) for 21 days reduced tumor volume by 58% versus controls. Histopathology revealed decreased angiogenesis and increased necrosis, corroborating HO-1’s role in tumor survival.
Neuroprotection Screening
A high-throughput screen of 10,000 compounds identified this derivative as a top candidate for ischemic stroke. In zebrafish models, it restored motor function by 75% post-hypoxia, outperforming edaravone (50% recovery).
Future Research Directions
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In Vivo Toxicology: Chronic toxicity profiles in mammalian models are needed to establish safety margins.
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Formulation Development: Liposomal encapsulation could enhance bioavailability, given the compound’s moderate LogP.
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Target Expansion: Screening against epigenetic regulators (e.g., HDACs) may uncover additional therapeutic avenues.
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